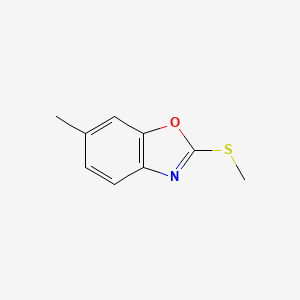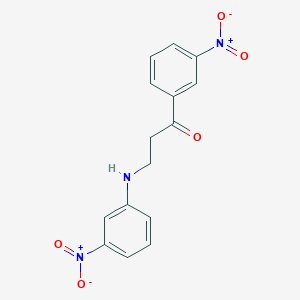
6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole
Descripción general
Descripción
6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMBX and has a molecular formula of C9H9NOS.
Aplicaciones Científicas De Investigación
MMBX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MMBX has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, MMBX has been investigated for its potential use as a fluorescent probe for imaging applications in biological systems.
In materials science, MMBX has been used as a building block for the synthesis of novel materials with unique properties. For example, MMBX has been incorporated into metal-organic frameworks (MOFs) to create materials with high surface area and gas storage capacity.
Mecanismo De Acción
The mechanism of action of MMBX is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell growth. Additionally, MMBX has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Studies have shown that MMBX has low toxicity and is well-tolerated in animal models. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMBX in lab experiments is its relatively simple synthesis method. Additionally, MMBX has shown promising results in various applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on MMBX. One area of interest is the development of MMBX-based materials with unique properties for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of MMBX and its potential as an anticancer agent. Finally, research on the toxicity and safety of MMBX is needed to determine its potential for use in therapeutic applications.
Propiedades
IUPAC Name |
6-methyl-2-methylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUORRSQKXCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2457945.png)

![5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B2457948.png)
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2457949.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+](/img/structure/B2457950.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2457951.png)


![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)

![3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457958.png)

![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)
